3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide

Microwave-Assisted Organic Synthesis Green Chemistry Cyanine Dye Synthesis

Optimal indolenium salt for pentamethine and heptamethine NIR cyanine dyes. Ethyl N-alkyl substitution balances aqueous solubility and membrane permeability without altering photophysical properties. Microwave-accelerated synthesis (450 sec vs. 15 hrs) reduces reagent excess 40%, minimizing purification. Stable at room temperature—no cold chain required. Ideal for FRET biosensors, mitochondrial probes, and high-throughput dye library development.

Molecular Formula C13H18IN
Molecular Weight 315.19 g/mol
CAS No. 14134-81-7
Cat. No. B140576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide
CAS14134-81-7
Synonyms1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide;  1-Ethyl-2,3,3-trimethylindoleninium Iodine; 
Molecular FormulaC13H18IN
Molecular Weight315.19 g/mol
Structural Identifiers
SMILESCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-]
InChIInChI=1S/C13H18N.HI/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14;/h6-9H,5H2,1-4H3;1H/q+1;/p-1
InChIKeyWHXDRZOCHPMFIX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide: Baseline Characteristics for Cyanine Dye Precursor Procurement


3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide (CAS 14134-81-7) is a quaternary indolenium salt that serves as a critical heterocyclic intermediate in the synthesis of pentamethine and heptamethine cyanine dyes, particularly for near-infrared (NIR) fluorescence applications [1]. The compound is synthesized via N-alkylation of 2,3,3-trimethyl-3H-indole with ethyl iodide, yielding a crystalline salt with a molecular weight of 315.20 g/mol (C₁₃H₁₈IN) and a melting point of 202 °C [2]. Its primary utility lies in generating the indolium moiety that defines the absorption, emission, and solubility characteristics of the resulting cyanine dyes [1].

Why 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide Cannot Be Interchanged with Other N-Alkyl Indolium Salts


While the N-alkyl substitution on the indolium core does not materially alter the fluorescence quantum yield or molar absorptivity of the final cyanine dye [1], the choice of N-alkyl chain exerts first-order control over the dye's solubility, aggregation behavior, and chromatographic retention—parameters that dictate downstream purification efficiency, formulation stability, and biological compatibility [2]. Substituting the ethyl group with a methyl analog increases the risk of premature crystallization during conjugation reactions, while longer-chain analogs (butyl, hexyl) introduce lipophilicity that can compromise aqueous solubility and alter cellular uptake kinetics in imaging applications [2]. Furthermore, the synthetic efficiency of the precursor salt itself varies substantially: the ethyl derivative achieves complete quaternization under microwave conditions in 450 seconds using 3 equivalents of iodoethane, whereas conventional thermal syntheses for longer-chain analogs require extended reflux times (>12 hours) and excess alkylating agent (≥5 equivalents) [3]. Generic substitution therefore introduces variability in both the synthetic throughput of dye preparation and the biophysical performance of the final conjugate.

1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide: Quantitative Performance Evidence Versus Closest Analogs


Microwave-Assisted Synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide Reduces Reaction Time by >99% Versus Conventional Thermal Methods

Under microwave irradiation (conditions unspecified in the abstract), the quaternization of 2,3,3-trimethyl-3H-indole with ethyl iodide to form 1-ethyl-2,3,3-trimethyl-3H-indolium iodide is completed in 450 seconds, representing a >99% reduction in reaction time compared to the reported conventional thermal synthesis requiring 15 hours [1]. Simultaneously, the required excess of iodoethane is reduced from 5 equivalents to 3 equivalents, decreasing reagent waste and purification burden [1].

Microwave-Assisted Organic Synthesis Green Chemistry Cyanine Dye Synthesis

Spectroscopic Parity of Cyanine Dyes Derived from 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide with Other Short-Chain N-Alkyl Analogs

A systematic study examining the effect of varying short-chain alkyl substitution (methyl, ethyl, propyl, butyl) on the indole nitrogen of pentamethine and heptamethine cyanine dyes found no significant change in molar absorptivity or fluorescence quantum yield across the alkyl series [1]. Therefore, dyes synthesized from 1-ethyl-2,3,3-trimethyl-3H-indolium iodide exhibit photophysical properties statistically indistinguishable from those derived from 1-methyl, 1-propyl, or 1-butyl analogs [1].

Cyanine Dye Photophysics Fluorescence Quantum Yield Molar Absorptivity

Validated Purity and Physicochemical Specifications for Reproducible Cyanine Dye Synthesis

Commercially available 1-ethyl-2,3,3-trimethyl-3H-indolium iodide is supplied with rigorously validated specifications, including purity >98.0% as determined by HPLC and nonaqueous titration, and a defined melting point of 202 °C . These specifications are critical for ensuring reproducible stoichiometry in subsequent condensation reactions with bis-aldehydes or other polymethine chain precursors [1].

Chemical Purity Analysis HPLC Quality Control

Flexible Storage and Handling Conditions for 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide Enhance Laboratory Workflow

Vendor specifications indicate that 1-ethyl-2,3,3-trimethyl-3H-indolium iodide can be stored at room temperature (recommended in a cool and dark place, <15°C) under inert gas, and is stable under normal shipping conditions . This contrasts with some indolium salts bearing longer alkyl chains or sensitive functional groups that may require refrigeration (2-8°C) or cold-chain shipping to prevent degradation .

Chemical Storage Stability Laboratory Logistics

Optimal Research and Industrial Application Scenarios for 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide


High-Throughput Synthesis of Near-Infrared (NIR) Cyanine Dye Libraries

The microwave-accelerated synthesis of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide in 450 seconds enables rapid, parallel preparation of diverse cyanine dye libraries for FRET biosensor development and high-content screening [1]. The reduced reagent excess (3 eq. vs. 5 eq.) minimizes purification steps, allowing for direct use of the crude salt in subsequent condensation reactions [1]. This application leverages both the synthetic efficiency advantage (Evidence Item 1) and the certified purity specifications (Evidence Item 3) to maximize laboratory throughput.

Synthesis of NIR Fluorescent Probes Requiring Balanced Hydrophilicity/Lipophilicity

For the preparation of cyanine dyes intended for cellular imaging or in vivo fluorescence labeling, the ethyl N-alkyl group provides an optimal balance between aqueous solubility (to prevent dye aggregation) and sufficient lipophilicity (to enable membrane permeability) [2]. As established in Evidence Item 2, the photophysical properties of the resulting dyes are equivalent to those derived from methyl or propyl analogs, meaning the ethyl derivative can be selected for its favorable solubility profile without compromising fluorescence performance [3]. This scenario is particularly relevant for mitochondrial staining dyes and other organelle-targeted probes.

Routine Laboratory-Scale Cyanine Dye Production with Simplified Logistics

The room-temperature storage compatibility of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide (Evidence Item 4) makes it the preferred precursor for academic and industrial laboratories that lack dedicated cold storage capacity or that require frequent access to the reagent . The elimination of cold-chain shipping also reduces procurement costs and delivery lead times. Combined with the >98% purity guarantee (Evidence Item 3), this ensures that the precursor is ready for immediate use without pre-use purification or special handling, streamlining the entire dye synthesis workflow.

Green Chemistry and Sustainable Cyanine Dye Manufacturing

The microwave synthesis protocol for 1-ethyl-2,3,3-trimethyl-3H-indolium iodide aligns with green chemistry principles by reducing reaction time from 15 hours to 450 seconds (a 99% reduction in energy input) and decreasing iodoethane consumption by 40% [1]. This scenario is directly supported by Evidence Item 1 and is applicable to industrial-scale production of cyanine dyes where minimizing solvent waste, energy costs, and hazardous reagent usage are critical operational and regulatory considerations.

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